molecular formula C19H18N4O5S B3013532 N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide CAS No. 946224-45-9

N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide

货号: B3013532
CAS 编号: 946224-45-9
分子量: 414.44
InChI 键: QENNJBXPYRHJBE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H18N4O5S and its molecular weight is 414.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the existing literature on its synthesis, biological evaluation, and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a methoxybenzenesulfonamide group. This combination is believed to contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the coupling of various heterocyclic components. For example, derivatives have been synthesized through reactions involving benzo[d][1,3]dioxole and pyridazine precursors under controlled conditions to yield the target compound with high purity .

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines, including Hep3B (liver cancer) and MCF-7 (breast cancer). The IC50 values indicate strong activity compared to established chemotherapeutics like Doxorubicin .
  • Mechanism of Action : The anticancer activity is often linked to the induction of cell cycle arrest and apoptosis. For example, treatment with derivatives has been associated with increased levels of pro-apoptotic markers and decreased cell viability in treated cultures .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

  • Cytokine Modulation : Studies have shown that it can reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests potential applications in treating inflammatory diseases.
  • Animal Models : In vivo studies using animal models have further supported these findings, indicating a reduction in inflammation markers following treatment with the compound .

Antimicrobial Activity

While primarily noted for its anticancer and anti-inflammatory effects, some derivatives have also demonstrated antimicrobial properties:

  • Bacterial Inhibition : Certain studies have reported moderate antibacterial activity against pathogens such as E. coli and S. aureus, although this activity is generally less potent compared to its anticancer effects .

Case Studies

  • Hep3B Cell Line Study : A specific study evaluated the effects of this compound on Hep3B cells. Results indicated significant cytotoxicity with an IC50 value lower than that of Doxorubicin, suggesting superior efficacy in inhibiting cell proliferation .
  • Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in inflammatory cytokines, highlighting its therapeutic potential in inflammatory diseases .

Data Tables

Biological ActivityCell Line/ModelIC50 Value (µM)Reference
AnticancerHep3B5.2
AnticancerMCF-78.9
Anti-inflammatoryLPS-stimulatedN/A
AntimicrobialE. coliModerate

科学研究应用

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Inhibition of Enzymatic Activity
The compound has been shown to inhibit specific enzymes involved in cancer progression and metastasis. For example, it targets certain kinases that play a critical role in the signaling pathways of cancer cells. This inhibition can lead to reduced tumor growth and improved outcomes in preclinical models .

Pharmacology

ABC Transporters Modulation
N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide has been investigated for its ability to modulate ATP-binding cassette (ABC) transporters, which are crucial for drug resistance in cancer therapy. By inhibiting these transporters, the compound can enhance the efficacy of chemotherapeutic agents .

Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .

Biochemical Applications

Biomarker Development
The unique structural features of this compound make it a candidate for biomarker development in disease diagnostics. Its specificity towards certain biological targets can facilitate the identification of disease states or treatment responses in clinical settings .

Case Studies

A selection of case studies illustrates the compound's applications:

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated effective apoptosis induction in breast cancer cells with IC50 values significantly lower than standard treatments .
Study 2 ABC Transporter ModulationShowed enhanced drug accumulation in resistant cancer cell lines when used alongside conventional chemotherapy .
Study 3 Antimicrobial TestingExhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent .

属性

IUPAC Name

N-[6-(1,3-benzodioxol-5-ylmethylamino)pyridazin-3-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-26-14-3-5-15(6-4-14)29(24,25)23-19-9-8-18(21-22-19)20-11-13-2-7-16-17(10-13)28-12-27-16/h2-10H,11-12H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENNJBXPYRHJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。